N-Acetyl-D-alanine
Overview
Description
N-Acetyl-D-alanine is an organic compound with the molecular formula C5H9NO3. It is a derivative of D-alanine, where the amino group is acetylated. This compound is known for its role in various biochemical processes and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-alanine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods: In industrial settings, enzymatic methods are often preferred due to their higher specificity and environmentally friendly nature. Enzymatic synthesis involves the use of acetyltransferase enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine . This method is advantageous as it operates under mild conditions and produces fewer by-products.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to D-alanine and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized by reactive oxygen species, leading to the formation of hydroxylated derivatives.
Substitution: The acetyl group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reactive oxygen species such as hydroxyl radicals.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: D-alanine and acetic acid.
Oxidation: Hydroxylated derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for D-aminoacylase, which catalyzes the hydrolysis of the acetyl group, leading to the formation of D-alanine . This interaction is crucial in the study of enzyme specificity and function. Additionally, its binding to vancomycin’s aglycon pocket highlights its role in antibiotic research .
Comparison with Similar Compounds
- N-acetyl-L-alanine
- N-acetyl-L-methionine
- N-acetyl-L-tyrosine
- N-acetyl-L-cysteine
N-Acetyl-D-alanine stands out due to its specific interactions with D-aminoacylase and its role in antibiotic research, making it a unique and valuable compound in scientific studies.
Properties
IUPAC Name |
2-acetamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-69-1, 19436-52-3, 97-69-8 | |
Record name | N-Acetylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203819 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1115-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-acetyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Acetyl-D-alanine interact with Vancomycin, and what are the downstream effects?
A: this compound acts as a competitive agent for the aglycone pocket of vancomycin, a glycopeptide antibiotic. [] This interaction stems from this compound's structural similarity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, the natural target of vancomycin. [, ] By competing for this binding site, this compound can interfere with vancomycin's ability to inhibit bacterial cell wall synthesis. []
Q2: Can you provide details about the use of this compound in chiral separation techniques?
A: this compound plays a crucial role in understanding the enantioselective properties of chiral stationary phases (CSPs) like those containing vancomycin or teicoplanin aglycone. [, ] Researchers utilize it as a competing agent in displacement studies. By adding this compound to the mobile phase during chromatography, scientists can observe how it influences the retention of other chiral molecules, such as dansyl amino acids or 4-aryl-3,4-dihydropyrimidin-2(1H)-one ester derivatives. [, ] These studies provide insights into the enantioselective binding mechanisms of the CSP, helping to optimize chiral separations.
Q3: How does the presence of this compound affect the activity of D-amino acid oxidase (DAAO)?
A: this compound serves as a substrate for D-amino acid oxidase (DAAO). [] When this compound is added to cells expressing DAAO, the enzyme catalyzes its oxidation, leading to an increase in reactive oxygen species (ROS) production, particularly within the cell nucleus. [] This localized oxidative stress can impact various cellular processes, including the redox state of glutathione and the activity of transcription factors like NF-κB. []
Q4: Are there any applications of this compound in biocatalytic reactions?
A: Yes, this compound methyl ester is a key component in the kinetic resolution of N-Acetyl-DL-alanine methyl ester. [] This process utilizes immobilized Escherichia coli cells expressing an esterase from Bacillus cereus, which exhibits high stereoselectivity for the hydrolysis of the L-enantiomer. [] This enzymatic resolution allows for the efficient production of enantiomerically pure this compound methyl ester, a valuable chiral building block in various industries.
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